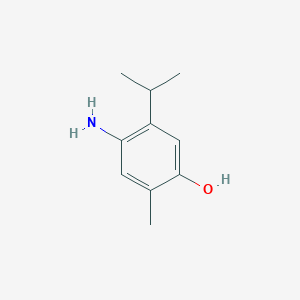
2-Methyl-4-amino-5-(1-methylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WC2031は、ドキシサイクリン塩酸塩 としても知られており、テトラサイクリン系抗生物質の一種です。これは、経口活性を持つ広域スペクトルメタロプロテイナーゼ阻害剤です。 ドキシサイクリン塩酸塩は、抗菌作用と抗腫瘍作用で知られています .
準備方法
合成経路と反応条件
ドキシサイクリン塩酸塩は、オキシテトラサイクリンから始まる一連の化学反応によって合成されます。このプロセスには、オキシテトラサイクリンを選択的に水酸化し、その後還元してドキシサイクリンを形成することが含まれます。 最終段階では、ドキシサイクリンと塩酸およびエタノールを反応させて塩酸塩を形成します .
工業的生産方法
ドキシサイクリン塩酸塩の工業的生産には、オキシテトラサイクリンを産生するためのストレプトマイセス属の大量発酵と、ドキシサイクリンを得るための化学修飾が含まれます。 塩酸塩は、その後、結晶化プロセスによって形成されます .
化学反応の分析
反応の種類
ドキシサイクリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: ドキシサイクリンは、酸化されてさまざまな分解生成物を形成することができます。
還元: 還元反応は、ドキシサイクリン分子上の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: さまざまな求核剤を置換反応に使用できます.
形成される主な生成物
これらの反応から形成される主な生成物には、生物学的活性が変化した修飾ドキシサイクリン誘導体があります .
科学研究への応用
ドキシサイクリン塩酸塩は、幅広い科学研究への応用があります。
化学: 抗生物質の合成と分解を研究するためのモデル化合物として使用されます。
生物学: 細菌の耐性機構とタンパク質合成阻害の研究に使用されます。
医学: 細菌感染症、癌、炎症性疾患の治療における潜在的な役割について調査されています。
科学的研究の応用
Doxycycline hyclate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Used in the development of new antibiotics and metalloproteinase inhibitors
作用機序
ドキシサイクリン塩酸塩は、細菌のタンパク質合成を阻害することで効果を発揮します。それは、30Sリボソームサブユニットに結合し、アミノアシルtRNAがリボソームのアクセプター部位への結合を阻止します。この作用は、成長中のペプチド鎖へのアミノ酸の付加を阻害し、細菌の成長を効果的に停止させます。 さらに、ドキシサイクリン塩酸塩は、組織の再構築と癌の進行に関与するメタロプロテイナーゼを阻害します .
類似の化合物との比較
類似の化合物
- ドキシサイクリン一水和物
- ドキシサイクリン塩酸塩
- ドキシサイクリンカルシウム
- ドキシサイクリンフォステックス
独自性
ドキシサイクリン塩酸塩は、広域スペクトル活性と抗生物質とメタロプロテイナーゼ阻害剤の二重の役割を持つため、ユニークです。 この二重機能により、医療および研究の両方で貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Uniqueness
Doxycycline hyclate is unique due to its broad-spectrum activity and dual role as an antibiotic and metalloproteinase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .
生物活性
2-Methyl-4-amino-5-(1-methylethyl)phenol, also known by its CAS number 117886-49-4, is a phenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H17N1O1
- Molecular Weight : 179.26 g/mol
The compound features a phenolic hydroxyl group, an amino group, and an isopropyl substituent, which contribute to its reactivity and potential biological interactions.
Antioxidant Properties
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.
| Test Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Assay | 25.3 |
| ABTS Assay | 30.7 |
| FRAP Assay | 15.6 |
These values suggest that the compound is effective in scavenging free radicals, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy was tested against bacteria such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
These findings indicate that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in vitro using various cell lines. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with inflammation and oxidative stress.
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested for its effectiveness against wound infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load when applied topically, highlighting its potential for wound care formulations.
特性
IUPAC Name |
4-amino-2-methyl-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPDVFBOMXJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














